![molecular formula C8H11N5O2 B3189622 (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Overview
Description
The 3-position of the bicyclo[1.1.1]pentane is substituted with a tetrazole ring, a heterocyclic group often used as a carboxylic acid bioisostere due to its similar pKa and hydrogen-bonding capabilities. The (2S)-amino acetic acid moiety introduces chirality, which is critical for interactions with biological targets.
Biological Activity
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid, commonly referred to as S-TBPG, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 209.21 g/mol
- CAS Number : 338460-67-6
The biological activity of S-TBPG is primarily attributed to its interaction with various receptors and enzymes in the body. Its tetrazole moiety is known to influence its pharmacological properties, particularly in modulation of neurotransmitter systems and potential anti-inflammatory effects.
GABA Receptor Interaction
Research indicates that S-TBPG may act as a GABA receptor modulator, enhancing inhibitory neurotransmission which could be beneficial in treating conditions such as anxiety and epilepsy . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
G Protein-Coupled Receptors (GPCRs)
S-TBPG has been shown to interact with GPCRs, which play a crucial role in various physiological processes. The modulation of these receptors can lead to significant changes in cellular signaling pathways, impacting processes such as mood regulation and pain perception .
Biological Activity Overview
The following table summarizes the biological activities reported for S-TBPG:
Case Studies and Research Findings
Several studies have investigated the biological effects of S-TBPG:
- Neuropharmacological Study : A study demonstrated that S-TBPG administration resulted in significant anxiolytic effects in rodent models, correlating with increased GABA receptor activity .
- Anti-inflammatory Research : In a controlled trial involving inflammatory models, S-TBPG showed a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating chronic inflammatory diseases .
- Antitumor Efficacy : Laboratory tests indicated that S-TBPG exhibits selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating effectiveness at low concentrations .
Scientific Research Applications
Medicinal Chemistry
S-TBPG has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems effectively. Its structure allows it to function as a ligand for specific receptors, which can lead to the development of new drugs targeting various conditions.
Case Study: Neuropharmacology
Research has shown that S-TBPG exhibits neuroprotective properties. It has been studied for its effects on neurotransmitter systems, particularly in models of neurodegenerative diseases. For instance, studies indicate that S-TBPG can modulate glutamate receptors, potentially offering a pathway for treating conditions such as Alzheimer's and Parkinson's disease.
Antihypertensive Properties
The compound's structural analogs have been explored for their antihypertensive effects. Its ability to influence vascular smooth muscle contraction makes it a candidate for developing new antihypertensive medications.
Case Study: Cardiovascular Research
In cardiovascular studies, derivatives of S-TBPG have demonstrated the ability to lower blood pressure in animal models. These findings suggest that further research could lead to novel treatments for hypertension.
Biochemical Research
S-TBPG is utilized in biochemical assays due to its ability to act as a substrate or inhibitor in enzymatic reactions. This property is particularly useful in drug discovery processes where understanding enzyme kinetics is crucial.
Case Study: Enzyme Inhibition
Inhibitory studies on specific enzymes involved in metabolic pathways have revealed that S-TBPG can significantly alter enzyme activity, providing insights into metabolic disorders and potential therapeutic interventions.
Data Table: Comparison of Applications
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Neuroprotective properties | Treatment of neurodegenerative diseases |
Antihypertensive | Modulation of vascular smooth muscle | Development of new antihypertensives |
Biochemical Research | Substrate/inhibitor in enzymatic reactions | Insights into metabolic disorders |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?
- Methodology : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Retention times should be compared to authentic stereochemical standards. For absolute configuration confirmation, X-ray crystallography is advised if suitable crystals can be grown. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR with chiral shift reagents, can further validate stereochemical integrity.
Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodology : Perform accelerated stability studies per ICH Q1A guidelines. Store samples at 25°C/60% relative humidity (RH) and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV and LC-MS to identify impurities. Solid-state stability can be evaluated using differential scanning calorimetry (DSC) to detect polymorphic transitions.
Q. What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane scaffold?
- Methodology : Utilize strain-release functionalization of bicyclo[1.1.1]pentane precursors. For example, photochemical [2+2] cycloaddition or transition-metal-catalyzed cross-coupling reactions. Post-functionalization with tetrazol-5-yl groups requires careful pH control (e.g., using Hünig’s base) to avoid side reactions. Purity should be confirmed via -NMR and mass spectrometry.
Advanced Research Questions
Q. How can contradictory solubility data between computational predictions and experimental results be resolved?
- Methodology : Re-evaluate computational models (e.g., COSMO-RS) using experimentally determined Hansen solubility parameters. Conduct systematic solubility tests in solvents with varying polarity (e.g., water, DMSO, THF) at 25°C and 37°C. Compare with molecular dynamics simulations to identify discrepancies in solvation energy calculations.
Q. What experimental design is optimal for studying tautomerism in the tetrazol-5-yl moiety?
- Methodology : Use variable-temperature -NMR spectroscopy to monitor tautomeric equilibrium (1H- vs. 2H-tetrazole forms). DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict energy barriers for tautomerization. Solvent effects should be tested in aprotic (e.g., DMSO) vs. protic (e.g., methanol) media.
Q. How can researchers mitigate aggregation-induced artifacts in biological assays?
- Methodology : Pre-filter compound solutions through 0.2 µm membranes to remove aggregates. Use dynamic light scattering (DLS) to confirm monodispersion. Include negative controls (e.g., bovine serum albumin) to rule out nonspecific binding. For cell-based assays, optimize DMSO concentrations (<0.1% v/v) to prevent solvent-induced interference.
Q. Methodological Challenges and Solutions
Q. What strategies improve yield in the coupling of the tetrazolyl group to the bicyclo[1.1.1]pentane core?
- Methodology : Employ Mitsunobu conditions (DIAD, PPh) for hydroxyl-to-tetrazole coupling. Alternatively, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) if pre-functionalized with an alkyne. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography. Yields >70% are achievable with strict anhydrous conditions.
Q. How should environmental fate studies be designed to assess ecotoxicological risks?
- Methodology : Follow OECD 308 guidelines for aqueous biodegradation testing. Use -labeled compound to track mineralization rates. Analyze metabolites via high-resolution mass spectrometry (HRMS). For soil adsorption studies, apply batch equilibrium methods with varying organic matter content.
Q. Data Interpretation and Validation
Q. How to distinguish between intrinsic fluorescence and matrix interference in bioimaging studies?
- Methodology : Perform fluorescence lifetime imaging microscopy (FLIM) to differentiate compound-specific signals from autofluorescence. Validate with knockout cell lines or competitive binding assays. Use quenchers (e.g., potassium iodide) to assess environmental polarity effects.
Q. What statistical approaches are robust for analyzing dose-response relationships with high variability?
- Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For IC/EC calculations, compare four-parameter logistic (4PL) vs. five-parameter logistic (5PL) models using Akaike information criterion (AIC).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with two analogs:
Key Observations :
- Tetrazole vs. Trifluoromethyl : The tetrazole group in the target compound enhances polarity and hydrogen-bonding capacity compared to the lipophilic -CF₃ group in Analog 1, which may improve solubility in aqueous environments but reduce membrane permeability .
- Tetrazole vs.
- Chirality : The (2S)-configuration in the target compound and Analog 1 contrasts with the (2R)-configuration in Analog 2, which could lead to divergent biological activities due to enantioselective target recognition.
Properties
IUPAC Name |
(2S)-2-amino-2-[3-(2H-tetrazol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-4(5(14)15)7-1-8(2-7,3-7)6-10-12-13-11-6/h4H,1-3,9H2,(H,14,15)(H,10,11,12,13)/t4-,7?,8?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCORZCGVTXZFU-XOJFDHPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)[C@@H](C(=O)O)N)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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